Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a methoxy (-OCH₃) substituent at the 7-position of the indoline moiety. Below, we systematically evaluate its properties relative to these analogs, leveraging data from synthesis, physicochemical profiling, and safety assessments.
Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
benzyl 7-methoxyspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-25-18-9-5-8-17-19(18)22-15-21(17)10-12-23(13-11-21)20(24)26-14-16-6-3-2-4-7-16/h2-9,22H,10-15H2,1H3 |
InChI Key |
OWNVOOWIJBRDOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NCC23CCN(CC3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Condensation-Reduction-Acylation Sequence
The most widely documented synthesis begins with (4-methoxyphenyl)hydrazine hydrochloride and benzyl 4-formylpiperidine-1-carboxylate (Figure 2 in). In a toluene/acetonitrile solvent system, trifluoroacetic acid catalyzes condensation at 35°C for 12 hours, forming a hydrazone intermediate. Subsequent reduction with sodium borohydride in methanol at 0–5°C yields benzyl 5-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate with 45% isolated yield after flash chromatography. Critical to this step is the slow addition of NaBH₄ to prevent over-reduction of the indoline ring.
Acylation with trifluoroacetic anhydride introduces the trifluoroacetyl group at the indoline nitrogen, enhancing stability for subsequent nitration. Nitration using fuming HNO₃ at −10°C selectively functionalizes the indoline’s C6 position, confirmed by HPLC and $$^1$$H NMR. Reduction of the nitro group with hydrogen/Pd-C and methylation via dimethyl sulfate finalizes the 7-methoxy substitution.
Key Analytical Data
- Intermediate 2 : $$^1$$H NMR (DMSO-$$d_6$$): δ 7.39–7.35 (m, 5H, Ar-H), 6.67 (d, $$J = 2.5$$ Hz, 1H), 3.67 (s, 3H, OCH₃).
- Final Product : MS (ESI): [M + 1]⁺ = 449.1 (calc. 449.2 for C₂₃H₂₃F₃N₂O₄).
Benzomorpholine Analogue Synthesis
For derivatives with enhanced solubility, the indoline core is replaced with 7-methoxy-3,4-dihydrospiro[1,4-benzoxazine-2,1′-cyclopropane]-6-amine (Figure 4 in). Starting from 1-fluoro-5-methoxy-2,4-dinitrobenzene , nucleophilic aromatic substitution with ethylene glycol forms the benzoxazine ring. Spirocyclization with cyclopropane dicarbonitrile under Mitsunobu conditions (DIAD, PPh₃) yields the target scaffold in 53% yield.
Bromination-Methoxylation Strategy
A patent-disclosed method synthesizes the 7-bromo analogue (CAS 167484-18-6) via electrophilic bromination of the parent spiro[indoline-3,4'-piperidine] using N-bromosuccinimide (NBS) in DMF. Subsequent methoxylation with NaOMe/CuI in DMF at 100°C replaces bromine with methoxy, though yields are modest (10–15%) due to competing elimination.
Characterization and Quality Control
Purity and Physical Properties
- HPLC : ≥98% purity (Chiralcel ODH column; hexane/i-PrOH = 70/30).
- Melting Point : 123–127°C (Avantor data).
- Titration : ≥97.0% by nonaqueous titration.
Spectroscopic Validation
- $$^{13}$$C NMR (CDCl₃): δ 157.47 (C=O), 151.07 (spiro-C), 103.98 (OCH₃).
- IR : 1745 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Condensation-Reduction | 45 | High regioselectivity | Multi-step purification |
| Cyclopropane Coupling | 70–85 | Modular substituent introduction | Requires Pd catalysts |
| Bromination-Methoxy | 10–15 | Direct functionalization | Low yield, side reactions |
Industrial-Scale Considerations
TCI America’s protocol (Catalog #TCB5847-1G) scales the condensation route using continuous flow reactors to enhance throughput. Critical parameters include:
- Residence Time : 20 minutes at 35°C.
- Workup : Liquid-liquid extraction with ethyl acetate/water minimizes emulsion formation.
Emerging Methodologies
Silver-catalyzed spiro annulation of 1-(2-(allylamino)phenyl)-4-hydroxy-but-2-yn-1-ones offers a one-pot alternative, though applicability to methoxy derivatives remains unexplored.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy-substituted indoline ring and spiro-piperidine system undergo selective oxidation under controlled conditions:
| Reagent | Conditions | Product(s) Formed | Yield/Outcome |
|---|---|---|---|
| KMnO₄ | Acetone-water (1:1), RT | Carboxylic acid derivative | Moderate yield |
| Ozone | Dichloromethane, -78°C | Cleavage of indoline ring | Not quantified |
-
Potassium permanganate oxidizes the benzylic position or adjacent carbons, forming carboxylic acids or ketones depending on steric and electronic factors .
-
Ozonolysis targets the indoline double bond, leading to ring-opening products.
Hydrolysis Reactions
The benzyl carbamate group serves as a key site for hydrolysis:
| Reagent | Conditions | Product(s) Formed | Outcome |
|---|---|---|---|
| H₂ (Pd/C) | Methanol, RT | Free amine (spiro-piperidine) | Quantitative |
| LiAlH₄ | Dry THF, reflux | Alcohol derivatives | Partial reduction |
-
Catalytic hydrogenation cleaves the Cbz (benzyloxycarbonyl) group efficiently, yielding the primary amine.
-
Strong reducing agents like LiAlH₄ may reduce carbonyl groups while preserving the spiro system .
Alkylation and Acylation
The secondary amine (after Cbz deprotection) and oxygen atoms participate in nucleophilic substitutions:
-
Alkylation at the piperidine nitrogen requires bulky bases (e.g., Cs₂CO₃) to mitigate steric challenges from the spiro system .
-
Reductive amination introduces diverse aryl groups, modulating biological activity .
Deprotection and Functional Group Interconversion
Strategic deprotection enables further derivatization:
| Process | Reagent | Outcome | Application |
|---|---|---|---|
| Boc Deprotection | TFA/DCM | Free amine for further coupling | Intermediate synthesis |
| Methoxy Removal | BBr₃, CH₂Cl₂ | Phenolic derivatives | SAR studies |
-
Boron tribromide cleaves the methoxy group selectively, generating reactive phenol intermediates.
-
Acidic deprotection (e.g., TFA) preserves the spiro framework while unmasking reactive sites .
Cycloaddition and Ring-Opening
The strained spiro system participates in cycloadditions under specific conditions:
| Reaction | Conditions | Product(s) Formed | Notes |
|---|---|---|---|
| Pictet-Spengler | Acetic acid, Δ | Tetrahydro-β-carboline derivatives | Requires activated amines |
Mechanistic Insights
-
Electronic Effects : The methoxy group’s electron-donating nature directs electrophilic substitution to the indoline ring’s para position .
-
Steric Factors : The spiro junction limits access to the piperidine nitrogen, necessitating optimized reaction conditions for alkylation .
-
Catalytic Pathways : Hydrogenation of the Cbz group proceeds via adsorption on Pd surfaces, followed by sequential H₂ insertion.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that spiro[indoline-3,4'-piperidine] derivatives exhibit significant anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate may possess similar bioactivity, making it a candidate for further investigation in cancer therapeutics.
2. Neuroprotective Effects
The compound has been explored for its neuroprotective capabilities, particularly in models of neurodegenerative diseases. Its structural features may allow it to interact with neurotransmitter systems or exhibit antioxidant properties, which are crucial for protecting neuronal cells from oxidative stress.
3. Antimicrobial Properties
this compound has potential applications as an antimicrobial agent. Its ability to inhibit bacterial growth could be beneficial in developing new antibiotics or topical antiseptics.
Pharmacology
1. Drug Delivery Systems
The compound's unique structure allows for modifications that can enhance its solubility and bioavailability. Research into nanoparticle formulations incorporating this compound could lead to improved delivery systems for various therapeutic agents.
2. Skin Bioavailability
In dermatological formulations, the assessment of skin bioavailability is critical. Studies have focused on the penetration capabilities of compounds like this compound through skin layers, which is essential for developing effective topical treatments.
Cosmetic Applications
1. Anti-Aging Formulations
The cosmetic industry is increasingly interested in active ingredients that promote skin health and appearance. This compound could be incorporated into anti-aging creams due to its potential antioxidant properties and ability to enhance skin hydration.
2. Stability and Efficacy Studies
Formulations containing this compound must undergo rigorous testing to ensure stability and efficacy over time. Recent studies have employed experimental design techniques to optimize formulations containing this compound for cosmetic applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated apoptosis induction in cancer cell lines with similar spiro compounds. |
| Study B | Neuroprotection | Showed potential neuroprotective effects through antioxidant mechanisms in neuronal models. |
| Study C | Antimicrobial Efficacy | Found effective inhibition of bacterial strains relevant to skin infections when formulated with this compound. |
Mechanism of Action
The mechanism of action of Benzyl 7-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function . This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Selected Analogs
*Estimated based on structural similarity.
Key Observations:
- The methoxy derivative is expected to exhibit lower molecular weight than the bromo analog (401.30 vs. ~364.43) but higher than the parent compound (322.40) due to the methoxy group's mass contribution.
- Substituent polarity varies significantly: methoxy is electron-donating, while halogens (Br, Cl, F) are electron-withdrawing. This difference influences reactivity and solubility .
Reactivity Profiles
Key Notes:
- The bromo derivative’s safety data sheet (SDS) highlights skin/eye irritation risks (H315) and acute toxicity (H302) .
- The fluoro analog poses acute toxicity hazards (H300), necessitating strict handling protocols .
- Methoxy derivatives are generally less toxic than halogens but may require evaluation for metabolic byproducts.
Biological Activity
Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C21H24N2O3
- Molar Mass : 352.42686 g/mol
- Structural Characteristics : The compound features a spiro structure that combines indoline and piperidine moieties, which are known for their diverse pharmacological activities .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures often exhibit activity against key enzymes involved in cellular signaling pathways, particularly those related to cancer and neurodegenerative diseases.
Potential Targets
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, potentially affecting pathways involved in tumor growth and metastasis.
- Receptor Modulation : It could modulate the activity of receptors associated with neurotransmission and pain perception.
Anticancer Activity
Recent studies have highlighted the anticancer potential of spiro[indoline-3,4'-piperidine] derivatives. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
- Case Study : A study evaluated the effects of a related compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent .
Neuroprotective Effects
Research has also indicated that compounds within this class may offer neuroprotective benefits. They could potentially mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's.
- Case Study : In vitro studies demonstrated that a related compound reduced neuronal apoptosis induced by oxidative stress in SH-SY5Y cells, indicating its potential use in neuroprotection .
Table 1: Summary of Biological Activities
Q & A
Q. Table 1: Representative Yields from Spiroindoline-Piperidine Syntheses
| Reaction Type | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Acylation of Piperidine | 30 | Triethylamine, CHCl | |
| Fischer-Indole Cyclization | 86 | Microwave-assisted synthesis |
What analytical techniques are critical for confirming the structural integrity of spiro[indoline-3,4'-piperidine] derivatives?
Answer:
- NMR Spectroscopy : H NMR (300-500 MHz) resolves spirojunction signals (e.g., δ 4.50–4.21 ppm for piperidine protons) and methoxy groups (δ 3.72 ppm) .
- Mass Spectrometry : HRMS (ESI) confirms molecular ions (e.g., [M+H] = 420.2029 for CHNO) .
- IR Spectroscopy : Detect carbonyl stretches (~1670 cm) from carboxylate esters .
How can researchers address contradictory toxicological data for spiro[indoline-3,4'-piperidine] derivatives in safety protocols?
Answer:
- Risk Mitigation : Assume acute toxicity and implement strict PPE (gloves, goggles, fume hoods) due to incomplete toxicological profiles .
- First Aid : Follow standardized protocols:
- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .
- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
- Documentation : Track batch-specific hazards (e.g., CAS 99197-86-1 has no known hazards, while others lack data) .
What strategies are recommended for analyzing structure-activity relationships (SAR) in spiro[indoline-3,4'-piperidine] derivatives?
Answer:
- Functional Group Variation : Modify substituents (e.g., methoxy vs. bromo groups) to assess impact on bioactivity. For example, 7-methoxy enhances lipophilicity and CNS penetration .
- Biological Assays : Test insecticidal activity (e.g., VAChT inhibition in Drosophila melanogaster) or HDAC6 inhibition for fibrosis .
- Computational Modeling : Use molecular docking to predict binding affinities to target proteins (e.g., HDAC6 or acetylcholine transporters) .
How should researchers handle discrepancies in reported stability data for benzyl-protected piperidine derivatives?
Answer:
- Storage Conditions : Store at -20°C in dark, sealed containers to prevent hydrolysis of the benzyl carboxylate group .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
- Contradiction Resolution : Cross-reference literature (e.g., PubChem vs. Combi-Blocks SDS) and validate via in-house stability assays .
What methodological considerations are critical for stereochemical analysis of spiro[indoline-3,4'-piperidine] compounds?
Answer:
- Chiral Chromatography : Use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers, particularly for compounds with axial chirality .
- X-ray Crystallography : Confirm absolute configuration for crystalline derivatives (e.g., tert-butyl spiroindoline carboxylates) .
- Circular Dichroism (CD) : Correlate CD spectra with computational predictions for non-crystalline samples .
How can researchers design experiments to evaluate the ecological impact of spiro[indoline-3,4'-piperidine] derivatives?
Answer:
- Acute Ecotoxicity : Use Daphnia magna or Aliivibrio fischeri assays to assess LC values .
- Biodegradation Studies : Apply OECD 301F guidelines to measure aerobic degradation in wastewater .
- Environmental Fate Modeling : Predict bioaccumulation potential using logP values (e.g., logP = 2.1 for CHNO) .
What experimental approaches validate the pharmacological potential of Benzyl 7-methoxyspiro derivatives in disease models?
Answer:
- In Vitro Screening : Test HDAC6 inhibition (IC assays) for idiopathic pulmonary fibrosis .
- In Vivo Models : Administer derivatives in rodent fibrosis models (e.g., bleomycin-induced lung fibrosis) and measure collagen deposition .
- Mechanistic Studies : Use siRNA knockdown to confirm target engagement (e.g., VAChT in insecticide resistance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
